molecular formula C10H13NO2 B1623761 Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)- CAS No. 39251-40-6

Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)-

Cat. No. B1623761
CAS RN: 39251-40-6
M. Wt: 179.22 g/mol
InChI Key: VWKGPFHYXWGWEI-SECBINFHSA-N
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Description

“Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)-” is a chemical compound with the formula C10H12O2 . It is also known by other names such as Butyric acid, 2-phenyl-; α-Phenylbutyric acid; α-Toluic acid, α-ethyl-; 2-Phenylbutyric acid; α-Phenyl-n-butyric acid .


Molecular Structure Analysis

The molecular weight of “Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)-” is 164.2011 . The IUPAC Standard InChI is InChI=1S/C10H12O2/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3, (H,11,12) .


Physical And Chemical Properties Analysis

“Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)-” is a liquid at room temperature . It has a density of 1.122 g/mL at 25 °C . It is soluble in water at a concentration of 1143 mg/L at 25°C .

Safety And Hazards

“Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)-” is classified as an irritant . It is sensitive to moisture . It should be stored below 30°C .

properties

IUPAC Name

ethyl (2R)-2-amino-2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-2-13-10(12)9(11)8-6-4-3-5-7-8/h3-7,9H,2,11H2,1H3/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWKGPFHYXWGWEI-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H](C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)-

CAS RN

39251-40-6
Record name Ethyl phenylglycinate, D-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039251406
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl phenylglycinate, D-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/027N433L3U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Solutions of ethyl DL-phenylglycinate (5.0 g., 27.95 mmole), (+)-tartaric acid (4.417 g., 29.45 mmole, 1.05 equiv.), and benzaldehyde (2.85 ml., 27.95 mmole, 1.0 equiv.) in ethanol (total volume 47 ml.) were mixed at 58°. The solution was cooled to 20° to 26° and stirred for 24 hours to give a white solid which was washed with ethanol (2 × 10 ml.), and dried at 29°/2 mm. for 6 hours to give ethyl D-phenylglycinate (+)-hemitartrate as a mono-ethanol solvate (7.95 g., 76%), [α]D20 -47° (c 2.5, H2O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.417 g
Type
reactant
Reaction Step One
Quantity
2.85 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of ethyl DL-phenylglycinate (5.051 g., contains 0.05 mole methylene chloride i.e. 27.5 mmole) and (+)-tartaric acid (4.264 g., 28.4 mmole, 1.03 equiv.) in methanol: acetone (1:1, 50 ml.) was stirred at 20° to 25°; crystallisation began immediately. After 231/2 hours the mixture was filtered and the product washed with solvent (2 × 12 ml.) and dried at 24°/2 mm. for 31/2 hours giving ethyl D-phenylglycinate (+)-hemitartrate solvated with 1.0 mole methanol (7.265g., 73%), [α]D24 - 47.4° (c 2.519, H2O).
Quantity
5.051 g
Type
reactant
Reaction Step One
Quantity
4.264 g
Type
reactant
Reaction Step One
Name
methanol acetone
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A mixture of ethyl DL-phenylglycinate (5.021 g., 96% pure i.e. 27.0 mmole) and (+)-tartaric acid (2.027 g., 13.5 mmole, 0.5 equiv.) in ethanol (47 ml.) and benzaldehyde (2.75 ml., 2.88 g., 27.1 mmole, 1 equiv.) was stirred at 20°; crystallisation began within 5 minutes. After 10 days the mixture was filtered and the product washed with ethanol (2 × 7 ml.) and dried at 20°/4 mm. for 3 hours giving ethyl D-phenylglycinate (+)-hemitartrate solvated with 1.0 mole ethanol (3.922 g., 39% yield based on ester present or 78 % yield based on (+)-tartaric acid present), [α]D21 - 45.9° (c 2.506, H2O).
Quantity
5.021 g
Type
reactant
Reaction Step One
Quantity
2.027 g
Type
reactant
Reaction Step One
Quantity
2.75 mL
Type
reactant
Reaction Step One
Quantity
47 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A solution of ethyl DL-phenylglycinate (5.00 g., 28 mmole) and (+)-tartaric acid (4.18 g., 28 mmole, 1 equiv.) in ethanol (50 ml.) was made at 58°. The solution was cooled, acetone (4.1 ml., 55.6 mmole, 2 equiv.) was added and the mixture was stirred at 20° to 25° for 165 hours. The solid was filtered off, washed with ethanol (2 × 10 ml.) and dried at 26°/2 mm. for 41/2 hours to give ethyl D-phenylglycinate (+)-hemitartrate as a monoethanol solvate (9.338 g., 89%), [α]D -46.5° (c 2.5 H2O).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
4.18 g
Type
reactant
Reaction Step Two
Quantity
4.1 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)-
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Reactant of Route 6
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Benzeneacetic acid, alpha-amino-, ethyl ester, (alphaR)-

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